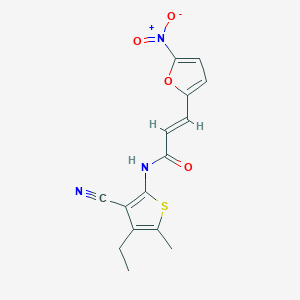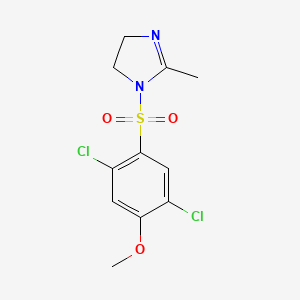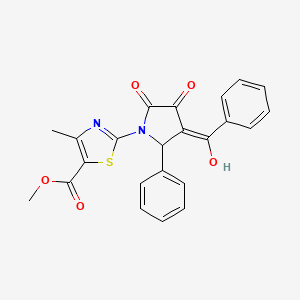
(E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides. These compounds are characterized by the presence of a propenamide group, which is a derivative of propenoic acid. The compound’s structure includes a thiophene ring, a furan ring, and various functional groups such as cyano, ethyl, methyl, and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of Functional Groups: Using reagents like ethyl iodide, methyl iodide, and cyanogen bromide to introduce the ethyl, methyl, and cyano groups, respectively.
Formation of the Furan Ring: Using furfural as a starting material and introducing the nitro group via nitration.
Coupling Reaction: The final step involves coupling the thiophene and furan derivatives through a propenamide linkage, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and methyl groups can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, potassium carbonate.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Amine Derivatives: From the reduction of the cyano group.
Substituted Derivatives: From the substitution of ethyl and methyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities. Compounds with nitro and cyano groups often exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the possibility of interactions with various biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE would depend on its specific biological activity. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group might interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE: Unique due to its specific combination of functional groups.
(E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-BUTENAMIDE: Similar structure but with a butenamide linkage.
(E)-N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-3-(5-NITRO-2-FURYL)-2-PENTENAMIDE: Similar structure but with a pentenamide linkage.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both a thiophene and a furan ring, along with cyano, ethyl, methyl, and nitro groups, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
(E)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-3-11-9(2)23-15(12(11)8-16)17-13(19)6-4-10-5-7-14(22-10)18(20)21/h4-7H,3H2,1-2H3,(H,17,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPMDPCMFKZQY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-pyridinylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5471399.png)
![1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-PHENETHYLPIPERAZINE](/img/structure/B5471402.png)
![(2S)-2-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5471405.png)
![3-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5471416.png)
![N-{2-methoxy-5-[(pyridin-4-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B5471441.png)
![2-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5471446.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5471463.png)
![(6Z)-6-[[3-chloro-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5471467.png)

![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5471476.png)
![methyl 7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5471487.png)
![Methyl 3-[(4-acetamidophenoxy)methyl]benzoate](/img/structure/B5471489.png)

![(3-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5471500.png)
